2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the benzooxazole ring: This can be achieved by cyclization of an appropriate precursor, such as an o-aminophenol with a carboxylic acid derivative.
Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the benzooxazole ring.
Introduction of the benzamide group: This can be done through an amide coupling reaction, using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reagents such as LiAlH₄ or NaBH₄.
Substitution: Halogenating agents like NBS for bromination or Friedel-Crafts acylation conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as a probe in biological assays or as a lead compound in drug discovery.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide: Lacks the methyl group, which could affect its biological activity and chemical properties.
2-Methyl-N-(benzooxazol-5-yl)-benzamide: Lacks the pyridine ring, which could influence its binding affinity and specificity in biological systems.
N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide: Has an acetamide group instead of a benzamide group, potentially altering its reactivity and interactions.
Uniqueness
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the methyl group and the pyridine ring, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H15N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-2-3-7-16(13)19(24)22-15-8-9-18-17(11-15)23-20(25-18)14-6-4-10-21-12-14/h2-12H,1H3,(H,22,24) |
InChI Key |
BOESBUNSKATOBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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